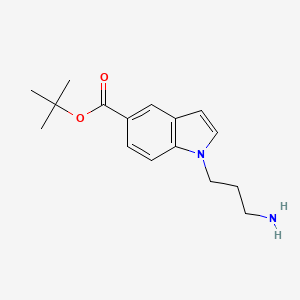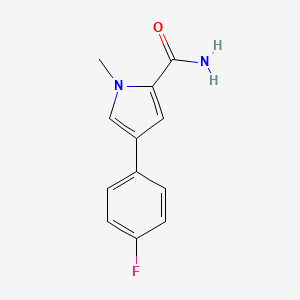
4-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-fluorophenyl)-1-methyl-1H-pyrrole-2-carboxamide” belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-(4’-fluorophenyl)-piperidines have been synthesized by reacting with a fluorinating agent . Another similar compound, 4-fluorophenylacetonitrile, has been used as a starting reagent in the synthesis of 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction . For instance, a compound with a similar fluorophenyl group, 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester, was found to have a monoclinic space group with specific dimensions .Applications De Recherche Scientifique
Medicinal Chemistry Applications
The compound has been studied in the context of medicinal chemistry, particularly in the development of inhibitors for specific enzymes and receptors. For instance, research has led to the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, highlighting the potential of fluorophenyl derivatives in cancer treatment (Schroeder et al., 2009). Similarly, fluorophenyl-substituted benzimidazole carboxamide derivatives have been optimized as poly(ADP-ribose) polymerase (PARP) inhibitors, showing promise in cancer therapy due to their potent inhibitory activity (Penning et al., 2010).
Polymer Science Applications
In polymer science, fluorophenyl derivatives are key components in the synthesis of new materials. Studies have reported the synthesis and characterization of novel polyamides and polyimides derived from fluorophenyl-based compounds, demonstrating their potential in creating materials with desirable thermal and mechanical properties. For example, novel aromatic polyamides containing ether and bulky fluorenylidene groups have been prepared, showcasing their solubility in organic solvents and high thermal stability (Hsiao et al., 1999).
Neurology Applications
In neurology, fluorophenyl derivatives have been utilized in the development of molecular imaging probes for studying brain receptors. Specifically, selective serotonin 1A (5-HT(1A)) molecular imaging probes have been used to quantify receptor densities in the brains of Alzheimer's disease patients, aiding in the understanding of the disease's progression and potentially guiding therapy (Kepe et al., 2006).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known interactions of similar compounds, it can be inferred that this compound likely interacts with its targets through a series of biochemical reactions, leading to changes in cellular functions .
Biochemical Pathways
It’s known that indole derivatives, which are structurally similar to this compound, can influence a variety of biological pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Pharmacokinetics
A study on a similar compound, 2-(4-fluorophenyl)imidazol-5-ones, suggests that these types of compounds may have favorable pharmacokinetic properties .
Result of Action
It can be inferred from the known effects of similar compounds that this compound likely influences cellular functions in a way that contributes to its biological activities .
Action Environment
It’s known that environmental factors can significantly impact the action of similar compounds .
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O/c1-15-7-9(6-11(15)12(14)16)8-2-4-10(13)5-3-8/h2-7H,1H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVZBOQMRYRVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

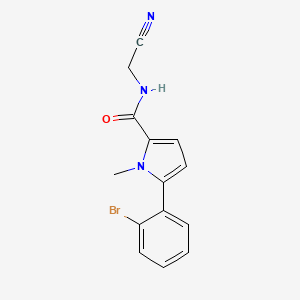
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)
![8-(2-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613822.png)

![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)
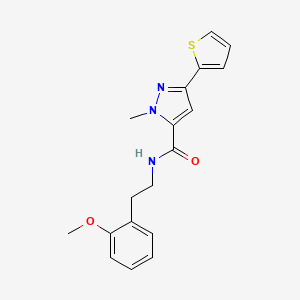


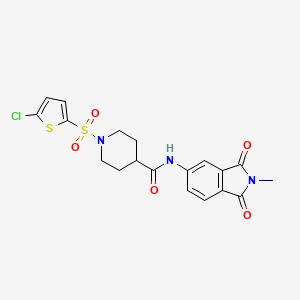
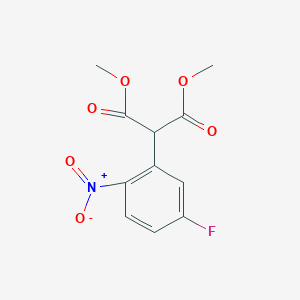
![N-(5-chloro-2-methoxyphenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2613834.png)

![6-amino-2-ethyl-4-[2-oxo-2-(piperidin-1-yl)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2613841.png)
